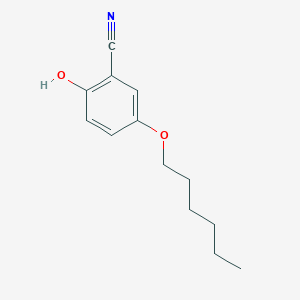

5-Hexoxy-2-hydroxybenzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

5-hexoxy-2-hydroxybenzonitrile |

InChI |

InChI=1S/C13H17NO2/c1-2-3-4-5-8-16-12-6-7-13(15)11(9-12)10-14/h6-7,9,15H,2-5,8H2,1H3 |

InChI Key |

GJAMWCVMWMEXID-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC(=C(C=C1)O)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Hexoxy 2 Hydroxybenzonitrile and Its Analogs

Strategic Approaches to Aromatic Ring Functionalization

Electrophilic Aromatic Substitution Precursors and Pathways

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing substituents onto an aromatic ring. In the context of synthesizing 5-Hexoxy-2-hydroxybenzonitrile, a plausible precursor is 4-hexoxyphenol. The hydroxyl (-OH) and hexoxy (-OC6H13) groups are both electron-donating and therefore ortho-, para-directing activators for electrophilic attack. This directing effect is a consequence of the stabilization of the arenium ion intermediate through resonance, where the lone pairs on the oxygen atoms can delocalize the positive charge. The ortho- and para-positions of phenol (B47542) have greater electron density, making them more susceptible to electrophilic attack.

Key electrophilic aromatic substitution reactions relevant to the synthesis of the target molecule's precursors include:

Formylation: The introduction of a formyl group (-CHO) onto the aromatic ring can be achieved through various methods, such as the Vilsmeier-Haack, Gattermann, or Rieche reactions. For instance, the Rieche formylation of methoxyphenyl boronic acids using dichloromethyl methyl ether and a Lewis acid like FeCl3 has been shown to be effective. Given the activating nature of the hydroxyl and hexoxy groups, formylation of 4-hexoxyphenol would be expected to occur at the position ortho to the hydroxyl group (position 2), a crucial step towards introducing a precursor to the nitrile group.

Cyanation: Direct electrophilic cyanation of phenols can be challenging but has been achieved using various reagents and catalysts. Lewis acid-mediated cyanation of phenol derivatives with reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has been developed. researchgate.net Copper-mediated ortho-selective C–H cyanation of phenols using ethyl cyanoformate as the cyano source has also been reported, employing a bipyridine-type bidentate auxiliary. oup.comoup.com These methods offer a direct route to introduce the nitrile group onto the phenol ring.

The regioselectivity of these reactions is a critical consideration. The combined directing effects of the hydroxyl and hexoxy groups in a precursor like 4-hexoxyphenol would strongly favor substitution at the positions ortho and para to these groups.

Nucleophilic Aromatic Substitution with Hexoxy Moieties

Nucleophilic aromatic substitution (SNA) offers an alternative strategy for constructing the this compound framework. This reaction typically requires an aromatic ring that is rendered electron-deficient by the presence of strong electron-withdrawing groups and contains a good leaving group.

For the synthesis of this compound, a suitable precursor could be a di-halogenated benzonitrile (B105546) with electron-withdrawing groups. The reaction would involve the displacement of a halide by a hexoxide nucleophile. The success of SNA reactions is highly dependent on the nature and position of the electron-withdrawing groups and the leaving group. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org The presence of electron-withdrawing groups at positions ortho or para to the leaving group is crucial for stabilizing this intermediate. libretexts.org

Introduction and Transformation of the Nitrile Group

Cyanation Reactions: Advanced Techniques and Catalysis

Modern synthetic chemistry offers a range of advanced techniques for the introduction of a nitrile group onto an aromatic ring, many of which are catalyzed by transition metals. These methods are often more efficient and proceed under milder conditions than traditional methods like the Sandmeyer reaction.

Nickel-Catalyzed Cyanation: Nickel catalysis has emerged as a powerful tool for the cyanation of aryl halides and phenol derivatives. nih.govresearchgate.netmdpi.com These reactions can utilize various cyanide sources, including zinc cyanide (Zn(CN)2), which is less toxic than alkali metal cyanides. organic-chemistry.org The catalytic cycle typically involves the oxidative addition of the aryl halide to a Ni(0) species, followed by transmetalation with the cyanide source and reductive elimination to yield the aryl nitrile. The use of ligands such as 1,10-phenanthroline can be crucial for the efficiency of the catalytic system. nih.gov

Palladium-Catalyzed Cyanation: Palladium-catalyzed cyanation is another widely used method for the synthesis of aryl nitriles from aryl halides and pseudohalides. rsc.org These reactions often employ non-toxic cyanide sources like potassium hexacyanoferrate(II) (K4[Fe(CN)6]). nih.govorganic-chemistry.org The use of palladacycle catalysts can prevent catalyst poisoning by cyanide ions, allowing for low catalyst loadings and fast reaction times. nih.gov Phenols can be converted to benzonitriles in a one-pot, two-step approach by first converting the phenol to an aryl imidazolylsulfonate, which then undergoes palladium-catalyzed cyanation. organic-chemistry.org

Copper-Catalyzed Cyanation: Copper-catalyzed reactions, such as the Rosenmund-von Braun reaction, have been traditionally used for the synthesis of aryl nitriles. More recent developments include copper-catalyzed domino halide exchange-cyanation of aryl bromides, which proceeds under milder conditions and avoids the use of stoichiometric amounts of copper(I) cyanide. nih.gov Copper can also mediate the direct C-H cyanation of heterocycles and other activated aromatic systems. nih.gov

A summary of representative catalytic cyanation methods is presented in the table below.

| Catalyst System | Cyanide Source | Substrate | Key Features |

|---|---|---|---|

| Nickel(II) chloride/dppf/Zn | Zn(CN)2 | Aryl/Heteroaryl Chlorides | Mild reaction conditions, broad functional group tolerance. organic-chemistry.org |

| Palladacycle catalysts | K4[Fe(CN)6]·3H2O | (Hetero)aryl Halides | Low catalyst loadings, fast reaction times, wide substrate scope. nih.gov |

| Copper(I) iodide/KI | NaCN | Aryl Bromides | Milder conditions than traditional Rosenmund-von Braun reaction. nih.gov |

Nitrile Hydrolysis and Reduction Pathways

The nitrile group is a versatile functional group that can be transformed into other important moieties, such as carboxylic acids, amides, aldehydes, and amines.

Hydrolysis: The hydrolysis of a nitrile can lead to either an amide or a carboxylic acid, depending on the reaction conditions. Acidic or basic conditions are typically employed. For instance, the hydrolysis of 2-cyanophenol can be achieved to produce salicylamide or salicylic acid. google.com The presence of the hexoxy group at the 5-position is not expected to significantly interfere with this transformation.

Reduction: The reduction of a nitrile can yield a primary amine or an aldehyde.

To Amines: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common method for the reduction of nitriles to primary amines. Strong reducing agents like lithium aluminum hydride (LiAlH4) can also be used.

To Aldehydes: The reduction of a nitrile to an aldehyde can be achieved using reagents such as diisobutylaluminium hydride (DIBAL-H). This reaction proceeds via an imine intermediate which is hydrolyzed upon workup to the aldehyde.

Derivatization of the Hydroxyl Group

The hydroxyl group in this compound can be derivatized to modify the properties of the molecule. Common derivatization reactions include etherification and esterification.

Etherification: The phenolic hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis. This involves deprotonation of the phenol with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Electrochemical oxidation-induced C(sp3)─H etherification has also been developed as a modern alternative. nih.gov

Esterification: Phenols can be esterified to form phenyl esters. Direct esterification with carboxylic acids is generally not effective for phenols. However, they react readily with more reactive acylating agents such as acid chlorides or acid anhydrides in the presence of a base.

These derivatization reactions allow for the synthesis of a wide range of analogs of this compound with potentially different biological activities or physical properties.

Etherification Strategies for Hexoxy Chain Incorporation

The primary method for introducing the hexoxy group onto the benzonitrile scaffold is the Williamson ether synthesis. byjus.com This classic and versatile organic reaction involves the nucleophilic substitution of a halide by an alkoxide. byjus.comwikipedia.org In the context of this compound synthesis, the starting material is typically 2,5-dihydroxybenzonitrile. The phenolic hydroxyl group at the 5-position is deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks an n-hexyl halide, such as 1-bromohexane or 1-iodohexane, in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether linkage. wikipedia.orgmasterorganicchemistry.com

The reaction mechanism is a concerted, single-step process where the nucleophile attacks the electrophilic carbon of the alkyl halide from the backside, displacing the halide leaving group. wikipedia.orgmasterorganicchemistry.com For the Williamson ether synthesis to be efficient, primary alkyl halides are preferred as they are less prone to undergo competing elimination reactions, which can be a significant side reaction with secondary and tertiary halides. masterorganicchemistry.comlibretexts.org

Typical reaction conditions involve the use of a base such as sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH) to generate the phenoxide in situ. masterorganicchemistry.comgordon.eduuwindsor.ca The reaction is commonly carried out in polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone, which can solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide. byjus.com Reaction temperatures can range from room temperature to elevated temperatures (50-100 °C) to ensure a reasonable reaction rate. byjus.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reaction Type |

|---|---|---|---|---|---|

| 2,5-Dihydroxybenzonitrile | 1-Bromohexane | K₂CO₃ | Acetone | This compound | Williamson Ether Synthesis (SN2) |

| 2,5-Dihydroxybenzonitrile | 1-Iodohexane | NaH | DMF | This compound | Williamson Ether Synthesis (SN2) |

Protection and Deprotection Methodologies

A significant challenge in the synthesis of this compound from 2,5-dihydroxybenzonitrile is achieving regioselectivity. Since there are two phenolic hydroxyl groups, direct alkylation can lead to a mixture of mono-alkylated and di-alkylated products. To selectively form the 5-hexoxy ether, a protection-deprotection strategy is often necessary. The hydroxyl group at the 2-position, which is intended to remain free, must be temporarily masked with a protecting group.

Silyl ethers are commonly employed for the protection of phenols due to their ease of installation and removal under specific conditions. synarchive.com Common silylating agents include tert-butyldimethylsilyl chloride (TBSCl) and triisopropylsilyl chloride (TIPSCl). uwindsor.cascirp.org The protection step typically involves reacting the diol with the silyl chloride in the presence of a base like imidazole in a solvent such as DMF. synarchive.comharvard.edu

Once the 2-hydroxyl group is protected, the Williamson ether synthesis can be performed on the remaining free hydroxyl group at the 5-position. After the successful incorporation of the hexoxy chain, the silyl protecting group is removed. The stability of silyl ethers varies, but they are generally cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions. gelest.com For instance, tert-butyldimethylsilyl (TBDMS) ethers can be deprotected using reagents like KHF₂ in methanol (B129727) or under acidic conditions with reagents like HCl. synarchive.comnih.gov The choice of protecting group and deprotection conditions is critical to ensure that other functional groups in the molecule remain intact. uchicago.edu

| Protecting Group | Protection Reagents | Common Solvents | Deprotection Reagents | Stability Notes |

|---|---|---|---|---|

| tert-Butyldimethylsilyl (TBDMS/TBS) | TBSCl, Imidazole | DMF | TBAF, HF, KHF₂, HCl, NaH/DMF synarchive.comnih.govrsc.org | Labile to acid and fluoride ions. nih.gov |

| Triisopropylsilyl (TIPS) | TIPSCl, Imidazole | DMF | TBAF, Acidic conditions | More stable to acidic conditions than TBDMS. scirp.orgnih.gov |

| Benzyl (Bn) | Benzyl bromide (BnBr), Base | Acetone, DMF | H₂, Pd/C | Stable to a wide range of conditions but removed by catalytic hydrogenation. scirp.org |

| Acetyl (Ac) | Acetic anhydride, Pyridine (B92270) | CH₂Cl₂ | Base (e.g., K₂CO₃, MeOH), Acid | Unstable in both acidic and basic media. scirp.org |

Catalytic Systems in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increase reaction rates, yields, and selectivity. Both homogeneous and heterogeneous catalytic systems can be applied to the key bond-forming reactions required for the synthesis of this compound and its analogs.

Homogeneous Catalysis in C-C and C-O Bond Formation

Homogeneous catalysts, which exist in the same phase as the reactants, are instrumental in forming the carbon-carbon (C-C) and carbon-oxygen (C-O) bonds that constitute the target molecule's framework. mpg.de

For C-O bond formation, particularly in etherification reactions, copper- and palladium-based homogeneous catalysts have been developed as alternatives or enhancers to the traditional Williamson ether synthesis. For example, copper-catalyzed O-alkylation of phenols can proceed under mild conditions. rsc.org These reactions may involve radical pathways or coupling mechanisms that offer different reactivity profiles compared to the SN2 pathway.

The synthesis of the benzonitrile core itself can benefit from homogeneous catalysis. The formation of C-C bonds to construct substituted aromatic rings often relies on transition-metal-catalyzed cross-coupling reactions. organic-chemistry.orgscispace.com Furthermore, the introduction of the nitrile group can be achieved through catalytic methods. While not a direct C-C bond formation, the catalytic synthesis of benzonitriles from aryl halides or other precursors is a well-established field, often employing palladium or copper catalysts. nih.gov The use of chiral ligands in homogeneous catalysis can also enable the synthesis of axially chiral benzonitriles, highlighting the advanced capabilities of these systems. nih.gov

Heterogeneous Catalysis and Supported Systems

Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer significant advantages, most notably the ease of separation from the reaction mixture and the potential for recycling and reuse. mdpi.com

In the context of synthesizing this compound, heterogeneous catalysts are particularly relevant for the O-alkylation (etherification) step. Solid acid or base catalysts can promote the reaction between a phenol and an alkylating agent. mdpi.com For instance, γ-Al₂O₃ has been used as a support for catalysts in the alkylation of phenol. mdpi.com Other supports like zirconia, often impregnated with active species like heteropolyacids (e.g., tungstophosphoric acid), have been shown to be effective catalysts for phenol alkylation under relatively mild conditions. google.com The acidic sites on these solid catalysts can activate the reactants and facilitate the etherification process. nih.govresearchgate.net

The use of supported ionic liquid catalysts (SILCs) also represents a hybrid approach, where the reactive ionic liquid phase is immobilized on a solid support, combining the benefits of homogeneous catalysis (high activity) with those of heterogeneous catalysis (ease of separation). researchgate.net

| Catalyst System | Support Material | Reaction Type | Advantages |

|---|---|---|---|

| Phosphotungstic Acid (PTA) | γ-Al₂O₃ | Phenol O-Alkylation | Appropriate acidity increases selectivity. mdpi.com |

| 12-Tungstophosphoric Acid | Zirconia | Phenol Alkylation | High activity at moderate temperatures. google.com |

| Amberlyst-15 | Cation-exchange resin | Phenol Alkylation | Solid acid catalyst, easy to handle. nih.gov |

| Thiazolium Salts | SBA-15 Mesoporous Silica (B1680970) | Alcohol Etherification | Reusable, operates under solvent-free conditions. researchgate.net |

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for chemical compounds is increasingly guided by the principles of green chemistry, which aim to minimize environmental impact and enhance safety. nih.govresearchgate.net Key considerations include maximizing atom economy and making judicious choices regarding solvents.

Atom Economy and Solvent Selection

Atom Economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The formula for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

Solvent Selection is another cornerstone of green chemistry, as solvents often constitute the largest mass component of a chemical process and contribute significantly to waste and environmental impact. jk-sci.comyork.ac.uk Many traditional organic solvents, such as chlorinated hydrocarbons (e.g., dichloromethane), and polar aprotic solvents (e.g., DMF, NMP), are now considered problematic or hazardous due to their toxicity and environmental persistence. whiterose.ac.ukrsc.org

Solvent selection guides, developed by consortia like the ACS Green Chemistry Institute Pharmaceutical Roundtable (GCI-PR) and the CHEM21 project, classify solvents into categories such as "Recommended," "Problematic," and "Hazardous." jk-sci.comyork.ac.uk For the synthesis of this compound, this involves replacing hazardous solvents with greener alternatives. For instance, instead of DMF, solvents like anisole, or more sustainable bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF), could be considered. whiterose.ac.ukrsc.org Alcohols (ethanol, isopropanol) and esters (ethyl acetate) are often recommended for their lower toxicity and better environmental profiles. utoronto.ca The ultimate goal is to perform reactions under solvent-free conditions where possible, which represents the greenest approach. researchgate.netnih.gov

Table of Mentioned Chemical Compounds

| Compound Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| This compound | C₁₃H₁₇NO₂ | Target Product |

| 2,5-Dihydroxybenzonitrile | C₇H₅NO₂ | Starting Material |

| 1-Bromohexane | C₆H₁₃Br | Alkylating Agent |

| 1-Iodohexane | C₆H₁₃I | Alkylating Agent |

| Potassium Carbonate | K₂CO₃ | Base |

| Sodium Hydride | NaH | Base |

| Sodium Hydroxide | NaOH | Base |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Solvent |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Solvent |

| Acetone | C₃H₆O | Solvent |

| tert-Butyldimethylsilyl chloride (TBSCl) | C₆H₁₅ClSi | Protecting Group Reagent |

| Triisopropylsilyl chloride (TIPSCl) | C₉H₂₁ClSi | Protecting Group Reagent |

| Imidazole | C₃H₄N₂ | Base/Catalyst |

| Tetrabutylammonium fluoride (TBAF) | C₁₆H₃₆FN | Deprotection Reagent |

| Benzyl bromide | C₇H₇Br | Protecting Group Reagent |

| Acetic anhydride | C₄H₆O₃ | Protecting Group Reagent |

| γ-Alumina (γ-Al₂O₃) | Al₂O₃ | Catalyst Support |

| Zirconia (ZrO₂) | ZrO₂ | Catalyst Support |

| Tungstophosphoric acid | H₃PW₁₂O₄₀ | Catalyst |

| Anisole | C₇H₈O | Solvent |

| 2-Methyltetrahydrofuran (2-MeTHF) | C₅H₁₀O | Solvent |

| Ethanol (B145695) | C₂H₆O | Solvent |

| Ethyl acetate | C₄H₈O₂ | Solvent |

Sustainable Precursors and Reagent Utilization

The core principles of green chemistry encourage the use of starting materials derived from renewable resources and the selection of reagents that are less toxic and more efficient. In the context of synthesizing this compound, this involves reimagining the traditional synthetic routes to its key structural components: the dihydroxybenzonitrile core and the hexoxy side chain.

Biocatalysis and Renewable Feedstocks

One of the most promising avenues for sustainable chemical synthesis is the use of biocatalysis, which employs enzymes to carry out specific chemical transformations with high selectivity and under mild conditions. While a direct biocatalytic route to this compound has yet to be extensively documented, the synthesis of its precursors from renewable feedstocks is an area of active research. Lignin, a complex polymer found in plant cell walls and a major byproduct of the paper industry, is a rich source of aromatic compounds that can be broken down into valuable chemical building blocks. kit.edu Through various depolymerization and functionalization strategies, lignin can be converted into compounds like catechol and hydroquinone, which are potential precursors for the 2,5-dihydroxybenzonitrile core.

Enzymatic approaches are also being explored for the synthesis of the nitrile group. Nitrile-synthesizing enzymes, such as aldoxime dehydratases, can convert aldehydes to nitriles under environmentally friendly conditions, avoiding the use of toxic cyanide reagents. This biocatalytic approach could potentially be applied to a suitably substituted hydroxybenzaldehyde to form the desired hydroxybenzonitrile intermediate.

Green O-Alkylation Strategies

The introduction of the hexoxy group is traditionally achieved through a Williamson ether synthesis, which often involves the use of hazardous solvents and strong bases. Sustainable alternatives to this classic reaction are being developed to mitigate its environmental impact. One such approach is the use of phase-transfer catalysis (PTC), which can facilitate the reaction between a water-soluble nucleophile (the phenoxide) and an organic-soluble alkyl halide in a biphasic system, often with milder bases and reduced solvent usage.

A more environmentally friendly approach involves the use of greener alkylating agents and solvent systems. For instance, the O-alkylation of salicylamide, a compound structurally similar to 2-hydroxybenzonitrile (B42573), has been successfully achieved using ethyl bromide in the presence of potassium carbonate in ethanol, a greener solvent. mdpi.com This suggests that similar conditions could be applied for the hexoxylation of 2,5-dihydroxybenzonitrile.

The table below summarizes some of the green chemistry approaches being investigated for key transformations relevant to the synthesis of this compound.

| Transformation | Conventional Method | Green Alternative | Key Advantages |

| Precursor Synthesis | Petroleum-based feedstocks | Lignin-derived aromatics | Renewable feedstock, potential for valorization of waste streams. |

| Nitrile Formation | Cyanation with toxic cyanide salts | Biocatalysis (e.g., aldoxime dehydratase) | Avoids highly toxic reagents, mild reaction conditions. |

| O-Alkylation | Williamson ether synthesis with strong bases in hazardous solvents | Phase-transfer catalysis; Greener solvents (e.g., ethanol); Milder bases (e.g., K2CO3) | Reduced solvent toxicity, milder reaction conditions, improved safety profile. |

One-Pot Syntheses

The research into sustainable precursors and reagent utilization for the synthesis of this compound and its analogs is a rapidly evolving field. By embracing the principles of green chemistry, researchers are paving the way for more environmentally responsible and economically viable methods for producing valuable chemical compounds.

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 5 Hexoxy 2 Hydroxybenzonitrile

Electronic Spectroscopy: UV-Visible and Fluorescence Studies

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, offers critical insights into the electronic structure and excited-state behavior of 5-Hexoxy-2-hydroxybenzonitrile. These properties are primarily governed by the π-conjugated system of the benzonitrile (B105546) core, modulated by the hydroxyl and hexyloxy substituents.

The primary chromophore in this compound is the 2-hydroxybenzonitrile (B42573) moiety. The absorption of UV light excites electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO), corresponding to π → π* and n → π* transitions. rsc.org In organic molecules with conjugated π systems, these energy gaps are smaller, leading to absorption at longer wavelengths. nih.gov The UV-Visible spectrum of the parent compound, 2-hydroxybenzonitrile, shows characteristic absorption bands. nih.govmdpi.com The introduction of a 5-hexyloxy group, which acts as an electron-donating auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima. This is due to the extension of the conjugated system through the lone pair of electrons on the oxygen atom, which raises the energy of the HOMO, thereby decreasing the HOMO-LUMO gap. This effect is commonly observed in alkoxy-substituted aromatic systems. mdpi.comchemmethod.com

The expected UV-Visible absorption data for this compound in a non-polar solvent like ethanol (B145695) are summarized below.

| Property | Predicted Value | Transition Type |

| λmax 1 | ~285-295 nm | π → π |

| λmax 2 | ~330-345 nm | n → π |

| Molar Absorptivity (ε) | High for π → π* | N/A |

Note: These are estimated values based on the behavior of related chromophores.

Following absorption of light, the excited molecule can relax through various pathways, including fluorescence. The fluorescence spectrum is typically a mirror image of the absorption band and occurs at a longer wavelength (a Stokes shift). The photophysical properties of this compound are influenced by its substituents. Peripheral alkoxy-substituents on aromatic systems are known to increase the fluorescence quantum yield in some cases. mdpi.com The study of photophysical properties provides information on the dynamics of the excited state. rsc.org

The fluorescence emission is expected from the lowest excited singlet state (S₁) to the ground state (S₀). The efficiency of this process is quantified by the fluorescence quantum yield (ΦF).

| Property | Predicted Value | Description |

| Excitation Wavelength (λex) | ~290 nm | Corresponds to the main absorption band. |

| Emission Wavelength (λem) | ~350-370 nm | Emission from the excited state. |

| Fluorescence Quantum Yield (ΦF) | Moderate | Efficiency of the fluorescence process. |

Note: These are estimated values based on the properties of similar fluorescent molecules. The actual values can be influenced by solvent polarity and temperature. sioc-journal.cnuobaghdad.edu.iq

Mass Spectrometry for Molecular Structure and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds like this compound through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental formula. nih.gov For this compound (molecular formula C₁₃H₁₅NO₂), the theoretical monoisotopic mass can be calculated with high precision. This technique is crucial for unambiguous formula confirmation, distinguishing it from other isomers or compounds with the same nominal mass. scielo.br

| Property | Value |

| Molecular Formula | C₁₃H₁₅NO₂ |

| Theoretical Monoisotopic Mass | 217.1103 u |

| Expected Ion in ESI+ | [M+H]⁺, [M+Na]⁺ |

| Expected m/z for [M+H]⁺ | 218.1176 |

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion, [M+H]⁺) which is then fragmented by collision-induced dissociation (CID) to produce a spectrum of product ions. nationalmaglab.orgsemanticscholar.org The fragmentation pattern provides a "fingerprint" of the molecule's structure. rsc.org For this compound, fragmentation is expected to occur at the weakest bonds. A primary fragmentation pathway would be the cleavage of the ether bond, leading to the loss of the hexyl group as hexene or a hexyl radical. Subsequent fragmentations could involve the loss of small neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN) from the aromatic ring, a common feature in the mass spectra of phenols and benzonitriles. researchgate.net

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragment Structure |

| 218.1 ([M+H]⁺) | 134.0 | C₆H₁₂ (Hexene) | [Dihydroxybenzonitrile+H]⁺ |

| 218.1 ([M+H]⁺) | 135.1 | C₆H₁₁• (Hexyl radical) | [Hydroxybenzonitrile radical cation] |

| 134.0 | 106.0 | CO (Carbon Monoxide) | [Fragment after CO loss] |

| 134.0 | 107.0 | HCN (Hydrogen Cyanide) | [Fragment after HCN loss] |

Note: These fragmentation pathways are predictive and based on the established fragmentation rules for similar chemical moieties.

X-ray Diffraction Studies of Crystalline this compound and its Cocrystals

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. bioscience.filibretexts.org While no crystal structure for this compound has been deposited in the public domain as of this writing, its likely packing arrangement can be inferred from the structures of related molecules. researchgate.netglobalauthorid.com

Furthermore, the presence of both hydrogen bond donor and acceptor sites makes this compound an excellent candidate for forming pharmaceutical cocrystals. acs.orgresearchgate.net Cocrystallization with other molecules (coformers) could be used to systematically modify its physical properties. google.com

| Parameter | Predicted Characteristics | Key Intermolecular Interactions |

| Crystal System | Likely Monoclinic or Triclinic | O-H···N hydrogen bonds |

| Space Group | Common packing for organic molecules (e.g., P2₁/c, P-1) | O-H···O hydrogen bonds |

| Key Interactions | Hydrogen Bonding, π-π Stacking, Van der Waals forces | C-H···π interactions |

Note: The table presents hypothetical crystallographic features based on the principles of crystal engineering and data from analogous structures. researchgate.netmdpi.com

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for the unambiguous determination of a molecule's three-dimensional structure. uhu-ciqso.es The method involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern of scattered X-rays is collected and analyzed to build a model of the electron density within the crystal's unit cell, from which the precise atomic positions can be resolved. uol.de

For a molecule like this compound, SC-XRD analysis reveals critical structural parameters. While the molecule itself is achiral, it could crystallize in a chiral space group. In such a case, specialized methods in SC-XRD can be used to determine the absolute structure of the crystal. crystalpharmatech.comox.ac.uk The primary output of an SC-XRD experiment is a set of crystallographic data that defines the molecule's geometry and its arrangement in the solid state.

Detailed Research Findings: A full structural elucidation via SC-XRD provides the exact bond lengths and angles of the this compound molecule. The analysis would confirm the planarity of the benzene (B151609) ring and the geometry of the nitrile and hydroxyl substituents. Furthermore, the conformation of the flexible hexoxy chain, including the torsion angles along the C-C and C-O bonds, is precisely determined. This information is crucial for understanding how the molecule folds and packs in the crystal lattice.

Below is an illustrative table of what crystallographic data for this compound might look like, based on data for structurally similar compounds. asianpubs.org

| Parameter | Value |

|---|---|

| Empirical Formula | C13H17NO2 |

| Formula Weight | 219.28 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5... |

| b (Å) | 12.1... |

| c (Å) | 14.3... |

| α (°) | 90 |

| β (°) | 98.5... |

| γ (°) | 90 |

| Volume (ų) | 1450... |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.25... |

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. ethz.ch Unlike SC-XRD, which requires a single crystal, PXRD is performed on a polycrystalline powder. The resulting diffractogram is a "fingerprint" of the crystalline phase, characterized by a series of peaks at specific diffraction angles (2θ). ethz.ch

PXRD is particularly vital for studying polymorphism—the ability of a compound to exist in two or more different crystal structures. nih.gov Different polymorphs of the same compound can have distinct physical properties. Phase analysis by PXRD is essential during chemical development to identify and control the crystalline form of the final product.

Detailed Research Findings: A systematic screening for polymorphs of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates). Each solid form would be analyzed by PXRD. The appearance of different diffraction patterns would indicate the existence of multiple polymorphs. For example, a stable Form I might be obtained from slow evaporation in ethanol, while a metastable Form II could be produced by rapid cooling from a melt. Each form would have a unique set of characteristic peaks.

The following table provides a hypothetical comparison of PXRD data for two potential polymorphs of this compound.

| Position [°2θ] (Form I) | Relative Intensity (Form I) | Position [°2θ] (Form II) | Relative Intensity (Form II) |

|---|---|---|---|

| 8.1 | Strong | 7.5 | Medium |

| 13.5 | Medium | 11.9 | Strong |

| 16.2 | Strong | 18.3 | Strong |

| 21.8 | Medium | 22.5 | Medium |

| 24.5 | Weak | 25.1 | Weak |

Crystal Engineering and Supramolecular Synthons

Crystal engineering is the design and synthesis of functional solid-state structures through the control of intermolecular interactions. taylorfrancis.com The predictable and reliable non-covalent interactions that hold molecules together are known as supramolecular synthons. rsc.orgresearchgate.net By identifying the functional groups in this compound—a hydroxyl group (hydrogen bond donor), a nitrile group (hydrogen bond acceptor), an ether oxygen (acceptor), and an aromatic ring (π-system)—one can predict the key synthons that direct its self-assembly into a crystalline solid.

Detailed Research Findings: The crystal structure of this compound is expected to be dominated by strong and directional hydrogen bonds. The most prominent interaction would be the O-H···N supramolecular heterosynthon , formed between the phenolic hydroxyl group and the nitrogen atom of the nitrile group of an adjacent molecule. researchgate.net This is a robust and highly predictable interaction that often leads to the formation of one-dimensional chains or dimeric motifs.

π-π Stacking: The electron-rich aromatic rings can stack upon one another, typically in an offset fashion, to maximize attractive electrostatic interactions.

C-H···O Interactions: Hydrogen atoms on the hexoxy chain or the aromatic ring can form weak hydrogen bonds with the oxygen atom of the hydroxyl or ether group of a neighboring molecule.

The interplay of the strong O-H···N synthon and these weaker, less directional forces dictates the final three-dimensional architecture, influencing properties such as melting point and density. The analysis of these synthons provides a rational basis for understanding and potentially modifying the solid-state properties of the compound. rsc.org

Computational and Theoretical Investigations of 5 Hexoxy 2 Hydroxybenzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics that govern the behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for determining optimized molecular geometries and exploring potential energy surfaces. tandfonline.commdpi.com For 5-Hexoxy-2-hydroxybenzonitrile, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict key structural parameters. nih.govchemrxiv.org

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations Note: These are representative values based on calculations of analogous molecules. nih.govchemrxiv.org

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| r(O-H) | Length of the hydroxyl bond | ~0.97 Å |

| r(C≡N) | Length of the nitrile triple bond | ~1.16 Å |

| r(O···N) | Distance of intramolecular H-bond | ~2.80 Å |

| ∠(C-O-H) | Angle of the hydroxyl group | ~109° |

| ∠(C-C≡N) | Angle of the cyano group | ~178° |

| d(C-O-C-C) | Dihedral angle of the hexoxy chain | Variable (multiple conformers) |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgnumberanalytics.com The energy and distribution of these orbitals are crucial for predicting how a molecule will interact with electrophiles or nucleophiles. numberanalytics.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, the oxygen atom of the hydroxyl group, and the oxygen of the hexoxy group, as these are the primary sites for electron donation. The LUMO, conversely, is likely to be concentrated on the electron-withdrawing nitrile group (-CN), which can accept electron density. scirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. physchemres.org

Table 2: Representative FMO Properties for Hydroxybenzonitrile Derivatives Note: Energy values are hypothetical and serve for illustrative purposes based on similar compounds. physchemres.orgsapub.org

| Orbital | Typical Energy (eV) | Probable Localization |

|---|---|---|

| HOMO | -6.5 eV | Aromatic ring, -OH group, -O- (ether) |

| LUMO | -1.8 eV | -CN group, aromatic ring |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | N/A |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.orgavogadro.cc They are invaluable for predicting sites of electrophilic and nucleophilic attack. uni-muenchen.de In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to attack by electrophiles, while regions of positive potential (colored blue) are electron-poor and attract nucleophiles. sapub.org

For this compound, the MEP map would show significant negative potential around the nitrogen atom of the nitrile group and the oxygen of the hydroxyl group, confirming these as the primary sites for hydrogen bonding and electrophilic interactions. sapub.org A region of high positive potential would be located around the hydrogen of the hydroxyl group, making it the primary site for donation in a hydrogen bond. The hexoxy chain would exhibit a largely neutral (green) potential, consistent with its nonpolar, aliphatic character. This analysis helps rationalize intermolecular interactions and the molecule's reactivity patterns. uni-muenchen.deproteopedia.org

Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Effects

While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulates the motion of atoms and molecules, allowing for the exploration of conformational changes, solvent interactions, and collective phenomena like self-assembly. cresset-group.comuu.nl

MD simulations of this compound can reveal the flexibility of the hexoxy side chain in relation to the more rigid substituted benzene (B151609) ring. mdpi.com The simulation tracks the movement of each atom over time (from nanoseconds to microseconds), showing how the C-C bonds within the hexoxy group rotate, leading to a wide range of possible conformations. mdpi.com

Analysis of the simulation trajectory can identify the most populated conformational states and the timescale of transitions between them. The aromatic core, consisting of the benzene ring, hydroxyl group, and nitrile group, is expected to behave as a relatively rigid unit due to its sp² hybridization and the intramolecular hydrogen bond. In contrast, the hexoxy chain, with its sp³ hybridized carbons, will exhibit significant conformational freedom. Quantities like the root-mean-square fluctuation (RMSF) can be calculated to pinpoint which atoms in the chain are the most mobile. mdpi.com

The amphiphilic nature of this compound, with its polar head (hydroxybenzonitrile) and nonpolar alkyl tail (hexoxy), suggests that its behavior will be highly dependent on the solvent environment. MD simulations are particularly well-suited to study these solvent-solute interactions and the potential for self-assembly or aggregation. researchgate.netnih.govacs.org

In a polar, protic solvent like water or ethanol (B145695), the hydroxyl and nitrile groups would form hydrogen bonds with solvent molecules. In a nonpolar solvent like hexane, the hexoxy tail would have favorable van der Waals interactions. At interfaces, such as between a liquid and a solid surface (e.g., graphite), these molecules can exhibit self-assembly into ordered monolayers. researchgate.netresearchgate.net MD simulations can model these processes, revealing the sub-nanosecond dynamics of adsorption, desorption, and on-surface motion that govern the formation of such structures. researchgate.netresearchgate.net The simulations can predict whether the molecules will remain solvated individually or aggregate to minimize unfavorable interactions, a process driven by the interplay between solute-solute and solute-solvent forces. nih.gov

In Silico Prediction of Spectroscopic Signatures

The in silico prediction of spectroscopic signatures for molecules like this compound provides a powerful, non-destructive method to understand their structural and electronic properties. Computational chemistry tools allow for the simulation of various types of spectra, offering insights that complement and guide experimental work.

Computational Vibrational and Electronic Spectra Simulation

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in simulating the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of organic molecules. science.gov These simulations are not merely predictive; they provide a foundational understanding of the molecule's behavior at the quantum level.

The simulation of vibrational spectra involves calculating the frequencies and intensities of the normal modes of vibration. chemrxiv.org This is typically achieved by first optimizing the molecular geometry to find a stable energy minimum and then computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies. chemrxiv.org For this compound, theoretical vibrational analysis can pinpoint characteristic frequencies for its functional groups, such as the nitrile (-C≡N) stretching, the hydroxyl (-OH) bending and stretching, and various vibrations associated with the benzene ring and the hexoxy chain. These calculated spectra can be used to interpret and assign peaks in experimentally obtained FT-IR and FT-Raman spectra. science.gov Ab initio molecular dynamics (AIMD) offers a more dynamic approach, simulating spectra from the time-correlation functions of dipole moments (for IR) and polarizability tensors (for Raman), which can be particularly useful for complex systems and condensed phases. chemrxiv.orgbrehm-research.de

Electronic spectra simulations, which predict UV-visible absorption, are typically performed using Time-Dependent DFT (TD-DFT). up.pt This method calculates the vertical excitation energies from the ground electronic state to various excited states. up.pt For this compound, these calculations can identify the electronic transitions, such as π to π* transitions within the aromatic ring, and how they are influenced by the hydroxyl and hexoxy substituents. science.govup.pt The simulated spectrum, often represented as a "stick" spectrum of excitation energies versus oscillator strengths, can be broadened using Gaussian or Lorentzian functions to resemble an experimental spectrum. up.pt These simulations are crucial for understanding the photophysical properties of the molecule.

Table 1: Representative Computational Methods for Spectroscopic Simulation

| Spectroscopic Technique | Computational Method | Information Obtained |

| Infrared (IR) Spectroscopy | DFT (e.g., B3LYP) | Vibrational frequencies, IR intensities, Potential Energy Distribution (PED) |

| Raman Spectroscopy | DFT (e.g., B3LYP) | Vibrational frequencies, Raman activities |

| UV-Visible Spectroscopy | Time-Dependent DFT (TD-DFT) | Excitation energies, oscillator strengths, electronic transition assignments |

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation, and computational methods for predicting NMR chemical shifts have become increasingly accurate and valuable. ualberta.ca For this compound, predicting the ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra and confirm the molecular structure.

The most common high-level method for this is the Gauge-Including Atomic Orbital (GIAO) method, usually employed in conjunction with DFT. liverpool.ac.uk This approach calculates the magnetic shielding tensors for each nucleus in the molecule. The chemical shift is then determined by referencing these calculated shielding values to the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

The accuracy of NMR prediction depends heavily on the chosen computational level (functional and basis set) and the consideration of environmental factors like the solvent. liverpool.ac.uk Machine learning (ML) has also emerged as a powerful tool for NMR chemical shift prediction, often achieving high accuracy by learning from large databases of experimental data. ualberta.ca These ML models can use various molecular descriptors or graph-based representations to predict shifts, sometimes outperforming traditional quantum chemical methods in speed and accuracy for certain classes of molecules. ualberta.canmrdb.org

Table 2: Predicted vs. Experimental NMR Data (Illustrative) Note: This table is illustrative. Actual computational values would be generated using specific software and methods.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-OH | 5.5 - 6.5 | - |

| C2-CN | - | 115 - 120 |

| C3-H | 6.9 - 7.1 | 118 - 122 |

| C4-H | 7.4 - 7.6 | 134 - 138 |

| C5-O | - | 160 - 165 |

| C6-H | 6.8 - 7.0 | 105 - 110 |

| O-CH₂ (Hexoxy) | 3.9 - 4.1 | 68 - 72 |

| -(CH₂)₄- (Hexoxy) | 1.3 - 1.8 | 25 - 32 |

| -CH₃ (Hexoxy) | 0.8 - 1.0 | 13 - 15 |

Computational Design and Virtual Screening of this compound Derivatives

Computational techniques are pivotal in the rational design and discovery of new molecules with desired properties. Starting from a lead compound like this compound, these methods allow for the exploration of a vast chemical space to identify derivatives with enhanced characteristics.

Structure-Property Relationship Modeling

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a molecule with its physicochemical properties or biological activity. europa.euworktribe.com For derivatives of this compound, these models can be used to predict properties like lipophilicity (logP), solubility, and electronic properties based on modifications to the core structure.

The process involves creating a dataset of derivatives with known properties and then using statistical or machine learning methods to build a predictive model. Descriptors used in these models can range from simple counts of atoms and bonds to complex 3D electronic and steric fields. For instance, modifying the length or branching of the alkoxy chain or introducing different substituents on the phenyl ring would alter the molecule's properties. mdpi.comresearchgate.net An SPR model could predict how these changes affect, for example, the liquid crystalline behavior of the molecule, a property often seen in related structures. mdpi.comresearchgate.net These models guide the synthesis of new compounds by prioritizing those predicted to have the most favorable properties, saving significant time and resources. europa.eu

Ligand-Target Interaction Predictions (non-clinical)

In the context of drug discovery or materials science, understanding how a molecule interacts with a biological target (like a protein) or a material surface is crucial. nih.govnih.gov Molecular docking is a primary computational technique used for this purpose. It predicts the preferred orientation and binding affinity of a ligand when it interacts with a target. nih.gov

For derivatives of this compound, virtual screening via molecular docking can be employed to assess their potential to bind to a specific non-clinical target. nih.govacs.org This involves computationally "docking" a library of virtual derivatives into the active site of a target protein. acs.org The results are scored based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov This allows for the ranking of derivatives based on their predicted binding affinity. acs.org

This in silico screening can identify promising candidates for further investigation. For example, derivatives might be designed to inhibit a specific enzyme by targeting its active site. nih.gov The computational analysis can reveal key interactions, such as hydrogen bonds formed by the hydroxyl group or π-π stacking involving the benzene ring, that are critical for binding. acs.org This information provides a rational basis for designing new derivatives with improved interaction profiles. nih.govnih.gov

Reactivity and Reaction Mechanisms of 5 Hexoxy 2 Hydroxybenzonitrile

Reactions Involving the Nitrile Moiety

The nitrile group features a carbon-nitrogen triple bond, in which the carbon atom is electrophilic and susceptible to attack by nucleophiles. libretexts.org This electrophilicity is a cornerstone of its reactivity, leading to a range of addition and substitution reactions.

Nucleophilic Additions and Substitutions

The electrophilic carbon atom of the nitrile group in 5-Hexoxy-2-hydroxybenzonitrile is a target for various nucleophiles. libretexts.org These reactions typically proceed via a nucleophilic addition mechanism, forming an intermediate imine anion which can then be protonated or undergo further reaction.

A notable example of this reactivity is the domino nucleophilic addition/intramolecular cyclization reaction. In related 2-functionalized benzonitriles, treatment with amines in the presence of a Lewis acid like trimethylaluminum (B3029685) (Me₃Al) leads to the formation of substituted 1-aminoisoquinolines. d-nb.info This type of reaction proceeds through the initial nucleophilic attack of the amine on the nitrile carbon, followed by a cyclization event, demonstrating the nitrile's utility as an electrophile in constructing complex heterocyclic systems. d-nb.info

Grignard reagents can also add to the nitrile group to form an imine salt, which upon hydrolysis yields a ketone. libretexts.org This provides a synthetic route to convert the nitrile functionality into a carbonyl group, further diversifying the potential transformations of the parent molecule.

| Reaction Type | Reagent Class | Intermediate | Final Product | Significance |

| Nucleophilic Addition | Amines (with Lewis Acid) | Imine | 1-Amino-isoquinolines | Synthesis of complex heterocycles. d-nb.info |

| Nucleophilic Addition | Grignard Reagents (R-MgX) | Imine Salt | Ketone (after hydrolysis) | Conversion of nitrile to ketone. libretexts.org |

| Nucleophilic Substitution | Cyanide (in specific cases) | Not Applicable | Dinitrile compounds | Potential for introducing a second nitrile group. |

Hydrolysis and Amidation Pathways

The nitrile group can be converted into a carboxylic acid or an amide through hydrolysis, a reaction that can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon. A weak nucleophile, such as water, can then attack the carbon atom. libretexts.org A series of proton transfer and tautomerization steps initially yields an amide, which can then be further hydrolyzed to the corresponding carboxylic acid, 5-Hexoxy-2-hydroxybenzoic acid, upon heating. researchgate.net

Base-Promoted Hydrolysis: In the presence of a strong base, such as hydroxide (B78521) ions, the nucleophile directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form an amide. Similar to the acid-catalyzed pathway, the amide can be further hydrolyzed under basic conditions to yield a carboxylate salt, which upon acidic workup gives the carboxylic acid. pressbooks.pub

The conversion can often be stopped at the amide stage (5-Hexoxy-2-hydroxybenzamide) by using controlled reaction conditions, such as specific catalysts or milder temperatures. libretexts.org

| Pathway | Catalyst | Intermediate | Final Product (Complete Hydrolysis) | Key Conditions |

| Acid-Catalyzed | Strong Acid (e.g., H₂SO₄) | Protonated Nitrile, Amide | 5-Hexoxy-2-hydroxybenzoic acid | Heating is often required for the second step. libretexts.orgresearchgate.net |

| Base-Promoted | Strong Base (e.g., NaOH) | Imidate, Amide | 5-Hexoxy-2-hydroxybenzoate Salt | Requires final acidification to obtain the carboxylic acid. pressbooks.pub |

Reductions to Amines or Aldehydes

The nitrile group is readily reduced to a primary amine. This transformation is of significant value in synthetic chemistry, providing a route to primary benzylamines which are important building blocks.

Reduction to Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this conversion. libretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon. libretexts.org A second hydride addition follows, leading to a dianion intermediate which, upon quenching with water, yields the primary amine, (5-hexoxy-2-hydroxyphenyl)methanamine. libretexts.orgnih.gov Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst such as palladium, platinum, or nickel, is another common method for this reduction. nih.gov

Reduction to Aldehydes: The reduction can be selectively stopped at the aldehyde stage by using a less reactive hydride reagent, such as Diisobutylaluminium hydride (DIBAL-H). This reagent adds one equivalent of hydride to the nitrile, forming an aluminum-imine complex. Subsequent hydrolysis of this complex liberates the aldehyde, 5-Hexoxy-2-hydroxybenzaldehyde, preventing over-reduction to the amine.

| Product | Reagent(s) | Mechanism Feature | Resulting Functional Group |

| Primary Amine | LiAlH₄ or Catalytic Hydrogenation (H₂/Catalyst) | Complete reduction via hydride addition or hydrogenation. libretexts.orgnih.gov | -CH₂NH₂ |

| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) followed by hydrolysis | Partial reduction; stable imine-metal complex intermediate. | -CHO |

Transformations at the Hydroxyl Group

The phenolic hydroxyl group of this compound is acidic and its oxygen atom is nucleophilic, allowing for reactions like esterification and etherification. Its presence also activates the aromatic ring towards electrophilic substitution, although its reactivity is also influenced by the other substituents.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be converted into an ester through reaction with a carboxylic acid or its derivatives. byjus.com Fischer esterification, which involves reacting the phenol (B47542) with a carboxylic acid in the presence of a strong acid catalyst, is a common method. pressbooks.pubwikipedia.org However, for phenols, the reaction is often more efficiently carried out using more reactive acylating agents like acid chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine). wikipedia.org These reactions are typically irreversible and proceed under milder conditions. The resulting esters can have altered biological or physical properties. researchgate.net

Etherification: The synthesis of the parent compound's hexoxy group is itself an example of an etherification reaction, specifically the Williamson ether synthesis. nih.govacs.org This reaction involves deprotonating the hydroxyl group of a precursor, such as 2,5-dihydroxybenzonitrile, with a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction (Sₙ2) with an alkyl halide, such as 1-bromohexane, to form the ether linkage. princeton.edu

| Reaction | Reagent(s) | Catalyst/Base | Product Type | Mechanism |

| Esterification | Carboxylic Acid | Acid (e.g., H₂SO₄) | Ester | Fischer Esterification pressbooks.pub |

| Esterification | Acid Chloride/Anhydride | Base (e.g., Pyridine) | Ester | Nucleophilic Acyl Substitution wikipedia.org |

| Etherification | Alkyl Halide (e.g., 1-bromohexane) | Base (e.g., K₂CO₃) | Ether | Williamson Ether Synthesis (Sₙ2) nih.govacs.org |

Oxidation Reactions

The oxidation of phenols can be complex. Unlike aliphatic alcohols which typically yield aldehydes or ketones, phenols can be oxidized to a variety of products, including quinones or polymeric materials, depending on the oxidizing agent and reaction conditions.

For a substituted phenol like this compound, oxidation could potentially lead to the formation of a quinone-type structure. The hydroxyl group makes the aromatic ring electron-rich and thus susceptible to oxidation. Reagents like Fremy's salt (potassium nitrosodisulfonate) or certain chromium and manganese-based oxidants can be used for the oxidation of phenols. The specific outcome would depend on controlling the reaction conditions to prevent polymerization or degradation of the molecule.

Hydrogen Bonding Networks and Proton Transfer Dynamics

The molecular architecture of this compound, featuring both a hydrogen bond donor (the hydroxyl group) and acceptors (the nitrile and hydroxyl oxygen), facilitates the formation of intricate hydrogen bonding networks. The phenolic proton is acidic and can engage in intermolecular hydrogen bonds with the nitrogen atom of the nitrile group or the oxygen of the hydroxyl group of a neighboring molecule. This can lead to the formation of dimeric structures or extended one-dimensional chains.

In solution, the dynamics of proton transfer are critical to understanding the compound's behavior. The transfer of the phenolic proton is a key step in its acid-base chemistry. Studies on similar phenolic compounds, like 2-cyanophenol, show that deprotonation can be monitored to understand reaction kinetics. acs.org The process can be viewed as an isomerization from a donor molecule to an acceptor molecule, often mediated by an intermediate complex. researchgate.net The formation of a relatively stable H₅O₂⁺-like complex has been observed in simulations of proton transfer, suggesting that the transfer is not instantaneous but involves a short-lived, tightly bound state. researchgate.net

The presence of the hexoxy group can influence these dynamics through steric effects and by modifying the local dielectric environment. The formation of non-covalent interactions, such as hydrogen bonds, is a primary driver for the self-assembly of molecules into more complex supramolecular structures. nih.gov The competition and cooperation between different types of non-covalent interactions, including hydrogen bonding and van der Waals forces from the alkyl chains, determine the final assembled structure. whiterose.ac.uk

Reactivity of the Aromatic Ring

Electrophilic Aromatic Substitution Directing Effects

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the directing effects of its three substituents: the hydroxyl (-OH), hexoxy (-OC₆H₁₃), and nitrile (-CN) groups. masterorganicchemistry.com

Activating Groups: The hydroxyl and hexoxy groups are powerful activating groups. wvu.edu They donate electron density to the aromatic ring through resonance, making the ring more nucleophilic and thus more reactive than benzene itself. wvu.edulibretexts.org Both are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.orgyoutube.com

Deactivating Group: The nitrile group is a deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic. wvu.edu It is classified as a meta-director. libretexts.org

The positions on the ring are numbered as follows: C1 is attached to the nitrile, C2 to the hydroxyl, and C5 to the hexoxy group.

The hydroxyl group at C2 directs ortho to C3 and para to C5 (already substituted).

The hexoxy group at C5 directs ortho to C4 and C6 and para to C2 (already substituted).

The nitrile group at C1 directs meta to C3.

Considering these influences, electrophilic attack is strongly favored at the positions activated by the -OH and -OC₆H₁₃ groups. The most likely positions for substitution are C4 and C6, which are ortho to the strongly activating hexoxy group, and C3, which is ortho to the hydroxyl group and meta to the nitrile group. Steric hindrance may play a role in the relative yields of the different isomers.

| Substituent | Position | Electronic Effect | Directing Effect | Favored Positions for Substitution |

|---|---|---|---|---|

| -CN (Nitrile) | C1 | Deactivating (Electron-withdrawing) | Meta | C3 |

| -OH (Hydroxyl) | C2 | Activating (Electron-donating) | Ortho, Para | C3 |

| -OC₆H₁₃ (Hexoxy) | C5 | Activating (Electron-donating) | Ortho, Para | C4, C6 |

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. eie.grwiley.com While this compound itself is not typically a direct substrate unless converted to a halide or triflate, its synthesis and derivatization often rely on these reactions.

A relevant synthetic approach involves using a precursor like 3-bromo-5-hydroxybenzonitrile. This intermediate can participate in cross-coupling reactions. For instance, a Suzuki-Miyaura cross-coupling can be performed to attach a furan (B31954) ring to the aromatic core. acs.orgnih.gov Following the cross-coupling, the hexoxy side chain can be introduced via a Williamson ether synthesis, where the phenolic hydroxyl group reacts with a hexyl bromide. acs.org This strategy highlights how cross-coupling reactions are integral to building the molecular framework before the final hexoxy group is in place.

The general mechanism for these reactions, such as the Suzuki coupling, involves a catalytic cycle with three main steps: oxidative addition of the aryl halide to the metal catalyst (e.g., a Pd(0) complex), transmetalation with an organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. researchgate.net The efficiency of these reactions can be influenced by the nature of the substituents on the aromatic ring.

Reactions of the Hexoxy Side Chain

Alkyl Chain Functionalization

The hexoxy side chain consists of a saturated alkyl group attached to the aromatic ring via an ether linkage. While the aromatic core and its functional groups are often the primary sites of reactivity, the alkyl chain can also undergo functionalization, typically through free-radical mechanisms under specific conditions. Standard alkane reactions such as free-radical halogenation could potentially introduce functionality onto the hexyl chain, although selectivity can be an issue.

In the context of materials science, modifications to the side chain are often designed to tune the physical properties of the molecule. For example, introducing branching or other functional groups onto the alkyl chain can significantly alter intermolecular interactions and self-assembly behavior. researchgate.net Research into derivatives of this compound could explore such modifications to create new materials with tailored properties. However, specific literature detailing the functionalization of the hexoxy chain on this particular molecule is not prominent, suggesting an area for future investigation.

Impact of Chain Length on Reactivity and Self-Assembly

The length of the alkoxy chain has a profound impact on the physical properties and self-assembly behavior of molecules like this compound. This is a well-documented phenomenon in the fields of liquid crystals, organogels, and surface science. nih.govmdpi.com

Key Effects of Alkyl Chain Length:

Solubility and Melting Point: Longer alkyl chains generally increase solubility in nonpolar organic solvents. sci-hub.se They also tend to decrease the melting point of the compound up to a certain length, as the increased flexibility and disorder of the chains disrupts efficient crystal packing. mdpi.com

Self-Assembly and Liquid Crystallinity: The van der Waals interactions between adjacent alkyl chains are a crucial driving force for self-assembly. sci-hub.se Increasing the chain length enhances these interactions, which can promote the formation of ordered structures like liquid crystalline phases or organogels. whiterose.ac.ukmdpi.com Studies on various systems show that the concentration required to form a stable self-assembled monolayer on a surface decreases as the alkyl chain length increases. nih.gov

Thermal Stability: The thermal stability of self-assembled structures is also linked to chain length. In some systems, longer chains lead to higher thermal stability (e.g., higher gel-to-sol transition temperatures), reflecting the stronger intermolecular forces. nih.gov

Reactivity: While the direct electronic effect of a longer alkyl chain on the aromatic ring's reactivity is minimal compared to the hexoxy group, the steric bulk and physical properties it imparts can influence reaction kinetics, especially in heterogeneous systems or in the solid state. The increased lipophilicity from longer chains can also affect how the molecule interacts with biological systems, such as cell membranes. acs.orgnih.gov

| Property | Effect of Increasing Chain Length | Underlying Reason |

|---|---|---|

| Melting Point | Generally decreases (up to a point) | Disruption of crystal packing due to chain flexibility. mdpi.com |

| Solubility (in nonpolar solvents) | Increases | Enhanced lipophilicity and van der Waals interactions with solvent. sci-hub.se |

| Self-Assembly Tendency | Increases | Stronger intermolecular van der Waals forces. nih.govnih.gov |

| Thermal Stability of Assemblies | Often increases | Greater cumulative intermolecular attraction. nih.gov |

Applications in Advanced Materials Science Leveraging 5 Hexoxy 2 Hydroxybenzonitrile Scaffolds

Liquid Crystalline Materials Development

The development of liquid crystalline materials often relies on molecules that possess a rigid core and flexible terminal groups. Aromatic rings, such as the one in 5-Hexoxy-2-hydroxybenzonitrile, typically form the rigid part of the molecule, which is crucial for achieving the anisotropy required for mesophase formation. The hexyloxy chain provides flexibility, which influences the melting point and the temperature range of the liquid crystal phases.

Synthesis of Mesogenic Derivatives

The synthesis of liquid crystal molecules often starts from functionalized aromatic cores. In principle, a compound like this compound could serve as a precursor. The hydroxyl (-OH) group is a key reactive site for introducing other molecular fragments through esterification or etherification reactions. For instance, it could be reacted with various aromatic carboxylic acids (e.g., benzoic acids with different terminal substituents) to form ester linkages, a common structural motif in calamitic (rod-shaped) liquid crystals.

A general synthetic approach could involve:

Esterification: Reacting the hydroxyl group of this compound with an appropriate acyl chloride or carboxylic acid (using a coupling agent like DCC/DMAP) to attach another rigid mesogenic unit.

Etherification (Williamson Ether Synthesis): Deprotonating the hydroxyl group with a base to form a phenoxide, which can then react with an alkyl or aryl halide to create an ether linkage, extending the molecular structure.

The nitrile (-CN) group is a strong polar group that can enhance the dielectric anisotropy of the final molecule, a critical property for applications in liquid crystal displays (LCDs).

Thermotropic Phase Behavior and Structural Correlations

The thermotropic phase behavior of a liquid crystal is highly dependent on its molecular structure. Key structural features that influence mesophase type (e.g., nematic, smectic) and transition temperatures include:

Terminal Groups: The length of the alkyl/alkoxy chain (the hexyloxy group in this case) significantly affects the melting and clearing points. Longer chains tend to stabilize smectic phases over nematic ones due to increased van der Waals interactions.

For a hypothetical series of liquid crystals derived from this compound, one would expect to see trends in phase behavior as the other parts of the molecule are systematically varied. This structure-property relationship is fundamental to designing materials with specific transition temperatures and physical properties.

Optoelectronic and Photonic Materials

While no specific applications for this compound in this area were found, its structure contains elements common in optoelectronic materials. The benzonitrile (B105546) moiety is electron-withdrawing, and the alkoxy-substituted ring is electron-donating, forming a potential "push-pull" system that is often the basis for fluorescent and nonlinear optical materials.

Fluorescent Probes and Sensors Based on this compound

Fluorescent probes are designed to change their emission properties (e.g., intensity, wavelength) in response to a specific analyte or environmental change. The design of such probes often incorporates a fluorophore whose electronic properties can be modulated.

A molecule based on the this compound scaffold could potentially be developed into a sensor. For example, the hydroxyl group could act as a binding site for metal ions. Coordination of a metal ion could alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a detectable change in its fluorescence. However, no such sensors based on this specific compound have been reported in the literature.

Organic Light-Emitting Diodes (OLEDs) and Photovoltaics Integration

In OLEDs and organic photovoltaics (OPVs), materials with specific energy levels (HOMO/LUMO) and charge transport properties are required. The electron-donating and -withdrawing groups on the this compound scaffold suggest it could be a building block for materials with tunable electronic properties.

For instance, it could be incorporated into larger conjugated systems to create hole-transporting or electron-transporting materials. The hexyloxy group would enhance solubility, which is beneficial for processing these materials from solution. Despite these potential attributes, there is no research available that demonstrates the integration of this compound into OLED or OPV devices.

Polymer Science and Functional Polymeric Materials

In polymer science, functional monomers are used to build polymers with specific properties. The this compound molecule has two potential reactive sites for polymerization: the hydroxyl group and the nitrile group (though the latter is less commonly used for polymerization).

The hydroxyl group could be used to synthesize polyesters or polyethers. For example, it could be co-polymerized with a dicarboxylic acid to form a polyester (B1180765) chain. The benzonitrile and hexyloxy groups would then be pendant side groups, influencing the polymer's properties such as its glass transition temperature, solubility, and dielectric constant.

Such polymers could have applications as functional dielectrics or as side-chain liquid crystalline polymers if the resulting monomer units are mesogenic. However, no studies describing the synthesis or characterization of polymers derived from this compound have been found.

Incorporation into Polymer Backbones and Side Chains

The functional groups of this compound make it a promising candidate for incorporation into polymeric structures. As a monomer, it can be integrated into either the main polymer backbone or as a pendant side chain, imparting specific properties to the resulting macromolecule.

Detailed Research Findings: The covalent attachment of synthetic polymers to functional molecules is a widely used strategy to improve properties like solubility, stability, and biocompatibility, or to introduce new self-assembly and phase behaviors. rsc.org Polymers can be synthesized through various methods, including chain-growth and step-growth polymerization, which allow for the creation of macromolecules with specific repeating units, microstructures, and topologies. nih.goveolss.net

For a molecule like this compound, the hydroxyl group can be modified or used as a reaction site for polymerization. For instance, it could be converted to an acrylate (B77674) or methacrylate (B99206) group, enabling its participation in radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. beilstein-journals.orgrsc.org This would result in a polymer with the alkoxy-substituted cyanophenol moiety as a repeating side chain.

Alternatively, the entire molecule can be incorporated into the polymer backbone through polycondensation reactions if a second reactive group were added to the aromatic ring. The presence of the hexoxy side chain would significantly influence the final polymer's properties. Long alkyl or alkoxy side chains are known to affect solubility, processability, and the morphology of conjugated polymers, often enhancing solubility in common organic solvents and influencing the packing of polymer chains in the solid state. acs.org In the context of conductive polymers, which rely on π-conjugated backbones, the electronic properties of the this compound unit could also play a role. beilstein-journals.org

Multi-component Polymerization Strategies

Multicomponent polymerizations (MCPs) are efficient one-pot reactions that combine three or more different monomers to create complex polymers, often with heterocyclic units in the main chain. researchgate.netsci-hub.seresearchgate.net This strategy is valued for its high efficiency, mild reaction conditions, and the structural diversity it can generate. nih.govsci-hub.se

Detailed Research Findings: Research has demonstrated the successful use of the parent compound, 2-hydroxybenzonitrile (B42573), in copper-catalyzed three-component polymerizations with various diynes and disulfonyl azides. nih.govresearchgate.net These reactions proceed with high atom economy, releasing only nitrogen gas as a byproduct, and produce functional poly(N-sulfonylimine)s containing iminocoumarin units. researchgate.netresearchgate.net